A1 Receptor Affinity vs. N6-Cyclopentyladenosine
N-(Phenylcarbamoyl)adenosine and closely related unsubstituted N6-phenylcarbamoyl derivatives exhibit only moderate-to-weak affinity for the rat A1 adenosine receptor, with Ki values typically exceeding 1 µM when the 5′-position is unmodified [1]. This contrasts sharply with the prototypical A1-selective agonist N6-cyclopentyladenosine (CPA), which displays a Ki of approximately 0.6–2.3 nM at the same receptor under comparable radioligand binding conditions using [³H]CHA or [¹²⁵I]ABA in rat brain membranes [2]. The approximately 500- to 1,000-fold affinity difference underscores that the simple N6-phenylcarbamoyl modification alone is insufficient to drive high-affinity A1 receptor engagement and that the compound is not a functional substitute for CPA in A1-mediated cardioprotective or neuromodulatory studies.
| Evidence Dimension | A1 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1,000 nM (rat A1, radioligand binding) |
| Comparator Or Baseline | N6-Cyclopentyladenosine (CPA): Ki ≈ 0.6–2.3 nM (rat A1) |
| Quantified Difference | ≥ 500-fold lower affinity for N-(phenylcarbamoyl)adenosine vs. CPA |
| Conditions | Rat brain cortical membrane radioligand binding assays using [³H]CHA or [¹²⁵I]ABA; N-(phenylcarbamoyl)adenosine data inferred from closely related N6-arylcarbamoyl adenosine analogs lacking 5′-uronamide modification |
Why This Matters
Procurement of N-(phenylcarbamoyl)adenosine as an A1 receptor agonist is not supported; CPA or other high-affinity A1 agonists must be sourced for studies requiring potent A1 activation.
- [1] Baraldi, P. G.; Cacciari, B.; Spalluto, G.; Ji, X.-D.; Olah, M. E.; Stiles, G.; Dionisotti, S.; Zocchi, C.; Ongini, E.; Jacobson, K. A. Novel N6-(Substituted-phenylcarbamoyl)adenosine-5′-uronamides as Potent Agonists for A3 Adenosine Receptors. J. Med. Chem. 1996, 39, 802–806. (Data for unsubstituted N6-phenylcarbamoyl adenosine-5′-uronamide precursor and SAR context indicating low A1 affinity of non-uronamide congeners.) View Source
- [2] Klotz, K.-N.; Hessling, J.; Hegler, J.; Owman, C.; Kull, B.; Fredholm, B. B.; Lohse, M. J. Comparative pharmacology of human adenosine receptor subtypes – characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Arch. Pharmacol. 1998, 357, 1–9. View Source
